molecular formula C16H16N2O6 B5816132 N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No. B5816132
M. Wt: 332.31 g/mol
InChI Key: XWGUZPJESONXCS-UHFFFAOYSA-N
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Description

Research in the field often focuses on the synthesis, characterization, and application of nitrophenyl acetamides and their derivatives due to their potential in various chemical and pharmaceutical applications. These compounds serve as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

Synthesis approaches for nitrophenyl acetamides typically involve nitration, carbonylation, or reductive processes. For instance, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been proposed as a one-pot synthesis method to produce N-(4-hydroxyphenyl)acetamide, showcasing the utility of catalytic systems in achieving high selectivity and yield under optimized conditions (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of nitrophenyl acetamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, alongside X-ray crystallography for precise structural determination. These techniques help identify functional groups, molecular conformation, and intermolecular interactions critical for understanding the compound's chemical behavior and reactivity (Jarrahpour, Jalbout, & Rezaei, 2006).

Chemical Reactions and Properties

Nitrophenyl acetamides undergo various chemical reactions, including alkylation, nitration, and hydrogenation, depending on the substituents and reaction conditions. The presence of nitro and acetamido groups can influence the chemical shift and reactivity, facilitating the synthesis of a wide range of derivatives with varied properties (Zhang Da-yang, 2004).

Physical Properties Analysis

The physical properties of nitrophenyl acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. Spectroscopic data and computational calculations can help predict and analyze these properties, providing insights into the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, basicity, and hydrogen bonding capability, are pivotal for understanding the compound's interactions and its potential applications. Studies on similar compounds highlight the importance of inter- and intramolecular hydrogen bonds in determining the chemical and biological activity of nitrophenyl acetamides (Girel et al., 2022).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-13-7-8-15(23-2)14(9-13)17-16(19)10-24-12-5-3-11(4-6-12)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGUZPJESONXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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